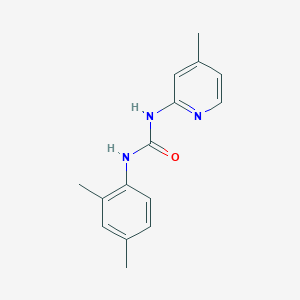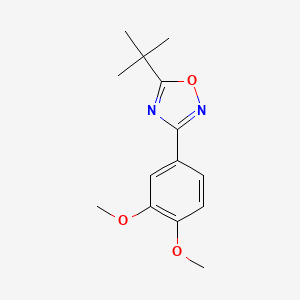
N-(2,4-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)urea is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as DMPU and has been found to have a range of biochemical and physiological effects that make it a valuable tool for researchers.
Mecanismo De Acción
DMPU works by inhibiting the activity of certain enzymes in the body. Specifically, it inhibits the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cell signaling pathways. By inhibiting the activity of PTPs, DMPU can alter the activity of various signaling pathways, which can have a range of effects on cellular function.
Biochemical and Physiological Effects:
DMPU has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. DMPU has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPU has several advantages as a tool for scientific research. It is a potent inhibitor of PTPs, which makes it a valuable tool for studying the molecular mechanisms of various diseases. DMPU is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to the use of DMPU in lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Direcciones Futuras
There are several future directions for research on DMPU. One area of research is the development of more potent and selective inhibitors of PTPs. Another area of research is the identification of new targets for DMPU, which could expand its range of applications. Additionally, more research is needed to understand the long-term effects of DMPU on cellular function and to determine its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of DMPU is a complex process that involves several steps. The first step is the reaction between 2,4-dimethylphenyl isocyanate and 4-methyl-2-pyridinylamine, which produces the intermediate N-(2,4-dimethylphenyl)-N'-(4-methyl-2-pyridinyl)urea. This intermediate is then treated with a reducing agent to produce the final product, DMPU.
Aplicaciones Científicas De Investigación
DMPU has been extensively studied for its potential use in scientific research. It has been found to have a range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. DMPU has been used as a tool to study the molecular mechanisms of various diseases and to develop new drugs.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(4-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-4-5-13(12(3)8-10)17-15(19)18-14-9-11(2)6-7-16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFDOSIQSJQPEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=NC=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-benzothiazol-2-yl[(4-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B5398138.png)
![2-methyl-5-[4-(4-morpholinyl)-1-phthalazinyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B5398145.png)


![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-pyrimidin-2-yloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5398157.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5398170.png)
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]isoxazole-3-carboxamide](/img/structure/B5398176.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5398183.png)

![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5398188.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-2-oxo-2-phenylacetamide hydrochloride](/img/structure/B5398194.png)
![methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5398220.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2-phenoxyethoxy)phenyl]acrylonitrile](/img/structure/B5398231.png)
![7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5398234.png)